molecular formula C14H22N2O B1489554 1-(3-Phenoxypropyl)piperidin-3-amine CAS No. 1306910-91-7

1-(3-Phenoxypropyl)piperidin-3-amine

Katalognummer: B1489554
CAS-Nummer: 1306910-91-7
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: ZNVLCQUIRBLDCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Phenoxypropyl)piperidin-3-amine (CAS: 1306910-91-7) is a piperidine derivative with a phenoxypropyl substituent at the nitrogen atom of the piperidine ring and an amine group at the 3-position. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol and a purity ≥95% . The compound’s structure combines aromatic (phenoxy) and aliphatic (propyl) moieties, which may influence its solubility, bioavailability, and receptor-binding properties. While it has been discontinued commercially, it was historically used in research settings for exploring neurological or pharmacological targets, such as neurotransmitter receptors .

Eigenschaften

CAS-Nummer

1306910-91-7

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

1-(3-phenoxypropyl)piperidin-3-amine

InChI

InChI=1S/C14H22N2O/c15-13-6-4-9-16(12-13)10-5-11-17-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12,15H2

InChI-Schlüssel

ZNVLCQUIRBLDCG-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CCCOC2=CC=CC=C2)N

Kanonische SMILES

C1CC(CN(C1)CCCOC2=CC=CC=C2)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Phenoxypropyl)piperidin-3-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
1-(3-Phenoxypropyl)piperidin-3-amine 1306910-91-7 C₁₄H₂₂N₂O 234.34 Phenoxypropyl substituent; amine at piperidin-3-position Potential CNS-targeting ligand; discontinued for commercial use
1-(3-Propoxypropyl)piperidin-4-amine 1098626-10-8 C₁₁H₂₄N₂O 200.32 Propoxypropyl substituent; amine at piperidin-4-position Aliphatic ether chain may enhance solubility; research applications unspecified
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine 886494-59-3 C₁₁H₁₄ClN₃O 255.71 Chloropyridine carbonyl group; amine at piperidin-4-position Chlorine and pyridine enhance electrophilicity; potential kinase or enzyme inhibitor
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride 1315365-90-2 C₉H₂₀ClN₃O₃S 285.79 Morpholine sulfonyl group; hydrochloride salt Sulfonamide group improves metabolic stability; used in drug discovery
1-(6-Chloro-pyrimidin-4-yl)piperidin-3-amine hydrochloride 1185307-01-0 C₉H₁₄Cl₂N₄ 249.14 Chloropyrimidine substituent; hydrochloride salt Pyrimidine moiety suggests antiviral or anticancer research applications

Key Comparisons

In contrast, propoxypropyl (C₁₁H₂₄N₂O) and morpholine sulfonyl (C₉H₂₀ClN₃O₃S) substituents prioritize solubility and metabolic stability . Chloropyridine (C₁₁H₁₄ClN₃O) and chloropyrimidine (C₉H₁₄Cl₂N₄) groups introduce electronegative atoms, which may improve interactions with enzymatic active sites .

Amine Position :

  • The 3-amine position in the target compound and 1-(6-Chloro-pyrimidin-4-yl)piperidin-3-amine hydrochloride may favor specific stereochemical interactions, whereas 4-amine analogs (e.g., 1-(3-Propoxypropyl)piperidin-4-amine) alter the spatial orientation of the molecule, affecting receptor affinity .

Salt Forms :

  • Hydrochloride salts (e.g., 1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride) enhance water solubility and crystallinity, critical for pharmacokinetic studies .

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of piperidin-3-amine with 3-phenoxypropyl halides, whereas chloropyridine or pyrimidine analogs require coupling reactions (e.g., amidation or nucleophilic substitution) .

Research and Application Insights

  • Drug Discovery : Morpholine sulfonyl and chloropyridine derivatives are prioritized in medicinal chemistry for their balanced lipophilicity and target selectivity .

Vorbereitungsmethoden

Multi-Step Synthesis from m-Hydroxybenzaldehyde

One well-documented route begins with m-hydroxybenzaldehyde as the starting material. This method involves three key steps to obtain intermediates leading to 1-(3-Phenoxypropyl)piperidin-3-amine derivatives:

  • Step 1: Formation of 3-(1-Piperidinylmethyl)phenol
    m-Hydroxybenzaldehyde reacts with piperidine in formic acid under controlled temperature (below 60°C initially, then heated to 100°C for 2 hours). After work-up including decolorization with activated carbon and basification to pH 9.0, the product crystallizes with a yield of 79.3% and melting point 136-138°C.

  • Step 2: Alkylation with 3-Chloropropylamine Hydrochloride
    The phenol intermediate is reacted with 3-chloropropylamine hydrochloride in DMF with sodium hydroxide at 85-90°C for 2 hours. After extraction and purification, the product is obtained as an oily substance with a high yield of 97%, used directly in the next step.

  • Step 3: Formation of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide
    This intermediate is synthesized by reacting the alkylated product with chloroacetyl chloride in dichloromethane at 0-5°C, followed by washing and drying, yielding 98% of the chloroacetamide derivative.

  • Step 4: Amination to Yield Phenoxypropylamine Derivatives
    The chloroacetamide is reacted with primary amines in acetonitrile at 90-100°C for 4 hours, followed by extraction and salt formation with oxalic acid to isolate the phenoxypropylamine derivatives.

This method is characterized by mild reaction conditions, short reaction times, easy isolation, and good overall yields, making it suitable for preparing various analogs of 1-(3-Phenoxypropyl)piperidin-3-amine.

Preparation via Epoxide Ring Opening and Piperidine Substitution

Another approach involves the use of epichlorohydrin derivatives and phenol substitution:

  • Step 1: Formation of Chiral Epoxide Derivative
    Optically active epichlorohydrin (S or R form) reacts with substituted phenols in acetonitrile under reflux with cesium carbonate as base. This reaction yields a chiral epoxide intermediate, although yields are sometimes limited by competing side reactions.

  • Step 2: Epoxide Ring Opening by Piperidine
    The epoxide intermediate undergoes ring opening by piperidine to afford diol products, which are key intermediates for further functionalization.

  • Step 3: Chlorination and Coupling with Piperidine
    The hydroxymethyl group in the intermediate is chlorinated and subsequently coupled with piperidine to introduce the piperidin-3-amine moiety, completing the synthesis of the target compound or its analogs.

Comparative Data Table of Preparation Methods

Methodology Key Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Multi-step from m-Hydroxybenzaldehyde m-Hydroxybenzaldehyde, piperidine, 3-chloropropylamine Mild heating (60-100°C), DMF, acetonitrile 79.3 (Step 1), 97 (Step 2), 98 (Step 3) Mild conditions, good yields, easy isolation Multi-step, use of chloroacetyl chloride
Epoxide ring opening route Epichlorohydrin, substituted phenols, piperidine Reflux in acetonitrile, Cs2CO3 base 75-79 (ring opening) Access to chiral compounds, versatile Side reactions, purification needed
Alkylation and hydrogenation Phenol derivatives, 1,3-dibromopropane, piperidine Room temp to reflux, Pd-C hydrogenation 75 (alkylation), 84 (coupling), 98 (hydrogenation) High yields, clean products Requires hydrogenation step

Research Findings and Analytical Data

  • Yields and Purity : The multi-step synthesis from m-hydroxybenzaldehyde offers consistently high yields (up to 98%) with crystalline or oily products suitable for further functionalization. The alkylation/hydrogenation route also achieves high yields with purified crystalline intermediates.

  • Spectroscopic Characterization :

    • IR spectra typically show characteristic peaks around 2900-3400 cm⁻¹ corresponding to amine and aromatic ether functionalities.
    • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights.
    • NMR data (¹H and ¹³C) confirm the structure, showing signals for aromatic protons, piperidine ring methylenes, and propyl linkers.
  • Reaction Conditions : Mild temperatures and common solvents like DMF, acetonitrile, and THF are used. Catalysts such as Pd-C are employed for hydrogenation steps. Bases like potassium carbonate and cesium carbonate facilitate alkylation and epoxide ring-opening reactions.

Q & A

Q. Systematic Optimization :

  • Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can evaluate the impact of temperature (25–60°C), base stoichiometry (1–3 eq.), and solvent polarity (DMF vs. THF) on yield .
  • Reaction monitoring via TLC or LC-MS helps identify intermediates and byproducts .

How should researchers address discrepancies in spectroscopic data (e.g., NMR or HRMS) when characterizing 1-(3-Phenoxypropyl)piperidin-3-amine derivatives?

Advanced Research Question
Discrepancies in NMR or HRMS data often arise from:

  • Impurities : Residual solvents or unreacted starting materials. Use preparative HPLC or repeated column chromatography for purification .
  • Tautomerism or conformational isomers : Perform variable-temperature NMR or 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals .
  • Deuterated solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .

Q. Methodological Validation :

  • Cross-validate HRMS with theoretical isotopic patterns (e.g., m/z 275.18 [M+H]⁺ for C₁₆H₂₃N₂O) and compare with databases like PubChem .
  • Reproduce synthesis and characterization under controlled conditions to confirm reproducibility .

What computational strategies can predict the reactivity and stability of 1-(3-Phenoxypropyl)piperidin-3-amine in complex reaction environments?

Advanced Research Question

  • Reaction Pathway Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for alkylation or ring-opening reactions .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DMSO vs. water) on reaction kinetics and intermediate stability .
  • In Silico Stability Screening : Use tools like Gaussian or ORCA to evaluate hydrolytic or oxidative degradation pathways under varying pH and temperature .

Q. Integration with Experimentation :

  • Combine computed reaction coordinates with experimental kinetic data to refine predictive models .
  • Apply machine learning (e.g., random forests) to correlate molecular descriptors (e.g., HOMO-LUMO gaps) with observed yields .

What methodologies are recommended for assessing the purity and enantiomeric excess of 1-(3-Phenoxypropyl)piperidin-3-amine in multi-step syntheses?

Basic Research Question

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .
  • Polarimetry : Measure specific rotation ([α]D) and compare with literature values for enantiopure analogs .
  • Elemental Analysis : Validate C, H, N percentages against theoretical values (e.g., C: 69.54%, H: 8.38%, N: 10.14%) .

Q. Advanced Techniques :

  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric signals in ¹H NMR .
  • Mass Spectrometry Isotope Dilution : Spike samples with deuterated internal standards to quantify impurities .

How can factorial design be applied to optimize the yield of 1-(3-Phenoxypropyl)piperidin-3-amine in alkylation reactions?

Advanced Research Question
Factorial Design Framework :

  • Variables : Temperature (X₁: 30–70°C), catalyst loading (X₂: 5–15 mol%), and solvent ratio (X₃: DMF:H₂O 9:1 to 7:3).
  • Response Surface Methodology (RSM) : Fit data to a quadratic model (e.g., Y = β₀ + β₁X₁ + β₂X₂ + β₁₂X₁X₂ + β₁₁X₁²) to identify optimal conditions .

Q. Case Study :

  • A 2³ factorial design for a piperidine alkylation (similar to ) revealed that increasing temperature from 40°C to 60°C improved yield by 22%, while excess catalyst (>10 mol%) led to side reactions .
  • Use software like Minitab or JMP to analyze interactions and generate contour plots for predictive optimization .

How do researchers evaluate the potential pharmacological targets of 1-(3-Phenoxypropyl)piperidin-3-amine using structure-activity relationship (SAR) studies?

Advanced Research Question

  • Molecular Docking : Screen against kinase or GPCR targets (e.g., using AutoDock Vina) to predict binding affinities. The phenoxypropyl moiety may interact with hydrophobic pockets .
  • In Vitro Assays : Test analogs for activity in cell-based models (e.g., cAMP inhibition for GPCRs) and correlate with substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .

Q. Data Interpretation :

  • Cross-reference computational predictions with experimental IC₅₀ values to validate target hypotheses .
  • Use principal component analysis (PCA) to cluster analogs based on activity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.